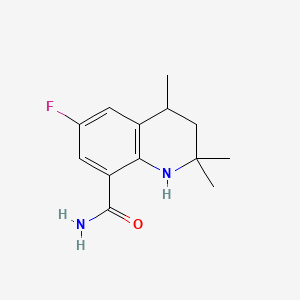

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Description

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide |

InChI |

InChI=1S/C13H17FN2O/c1-7-6-13(2,3)16-11-9(7)4-8(14)5-10(11)12(15)17/h4-5,7,16H,6H2,1-3H3,(H2,15,17) |

InChI Key |

JHTBPWCFKSZNPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2C(=O)N)F)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 4-Fluoroaniline with Crotonaldehyde

A foundational method involves the reaction of 4-fluoroaniline with crotonaldehyde under acidic conditions to form 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Intermediate A). This intermediate is subsequently functionalized to introduce the 8-carboxamide group.

Reaction Mechanism :

-

Step 1 : Acid-catalyzed cyclization of 4-fluoroaniline and crotonaldehyde yields a mixture of 6-fluoroquinaldine and 6-fluorotetrahydroquinaldine via a Friedländer-type condensation.

-

Step 2 : Reduction of the aromatic ring using hydrogen gas and palladium on carbon (Pd/C) converts the quinoline moiety to a tetrahydroquinoline structure.

-

Step 3 : Carboxamide introduction via condensation with diethyl ethoxymethylenemalonate , followed by cyclization in polyphosphoric acid (PPA) to form the target compound.

Key Conditions :

Palladium-Catalyzed Hydrogenation of Dihydroquinoline Precursors

An alternative route starts with 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid , which undergoes hydrogenation and subsequent amidation.

Procedure :

-

Hydrogenation : The dihydroquinoline derivative is treated with H₂ (3 bar) and Pd/C at 50°C, achieving full reduction to the tetrahydroquinoline framework.

-

Amidation : The carboxylic acid intermediate reacts with thionyl chloride to form an acyl chloride, which is then treated with ammonia or ammonium hydroxide to yield the carboxamide.

Optimization Notes :

-

Excess thionyl chloride (1.2 equiv) ensures complete conversion to the acyl chloride.

-

Ammonia gas bubbled through the reaction mixture at 0–5°C minimizes side reactions.

Advanced Functionalization Strategies

Enzymatic Resolution for Enantiomeric Enrichment

Racemic mixtures of 6-fluoro-2-methyltetrahydroquinoline can be resolved using Pseudomonas monteilii monoamine oxidase, which selectively oxidizes the undesired enantiomer. The remaining (R)-enantiomer is then converted to the carboxamide.

Conditions :

Oxidative Decarboxylation of Pyrroloquinolinediones

A niche method involves the oxidation of 8-R-4,4,6-trimethylpyrrolo[3,2,1-ij]quinoline-1,2-diones with hydrogen peroxide in alkaline media. This reaction cleaves the pyrrole ring and introduces the carboxamide group via decarboxylation.

Example :

-

Substrate: 8-Hydroxy-4,4,6-trimethylpyrroloquinolinedione.

-

Reagents: 20% NaOH, H₂O₂ (2 equiv).

Comparative Analysis of Synthetic Routes

Critical Process Parameters

Solvent Selection

Temperature Control

-

Exothermic reactions (e.g., thionyl chloride addition) require cooling to 0–5°C to prevent decomposition.

-

High-temperature steps (e.g., PPA cyclization) necessitate reflux conditions (130–150°C).

Scalability and Industrial Considerations

The cyclocondensation route is favored for large-scale production due to readily available starting materials and robust yields. Patents describe batch sizes up to 5 kg with consistent purity (>98%). Enzymatic methods, while offering superior enantioselectivity, face challenges in catalyst cost and recovery .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Research indicates that 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide exhibits several promising biological activities:

-

Antinociceptive Effects :

- Studies have shown that this compound can significantly reduce pain indicators in animal models. For example, it demonstrated efficacy comparable to standard analgesics like gabapentin in reversing diabetic neuropathic pain.

-

Neuroprotective Properties :

- The compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels in the brain. Its interaction with dopamine and serotonin receptors is critical for maintaining neurological health.

-

Anti-inflammatory Effects :

- It has been observed to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with appropriate precursors that undergo cyclization reactions.

- Reaction Conditions : Optimized conditions are crucial for achieving high yield and purity.

- Scalability : Industrial production may utilize continuous flow reactors to enhance efficiency.

Applications in Drug Development

The unique structural characteristics of this compound position it as a valuable candidate for drug development:

| Application Area | Description |

|---|---|

| Pain Management | Potential use as an analgesic for neuropathic pain relief |

| Neuroprotection | Investigated for protective effects against neurodegenerative diseases |

| Anti-inflammatory Agents | Potential treatment for inflammatory conditions like arthritis |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antinociceptive Study : In a controlled experiment with diabetic mice, the compound significantly reduced pain sensitivity compared to untreated controls.

- Neuroprotective Research : Animal models treated with this compound showed improved cognitive function and reduced neurodegeneration markers .

- Inflammation Model : In vitro studies indicated that the compound inhibited pro-inflammatory cytokine production in cell cultures .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The carboxamide group plays a crucial role in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

- Photophysical Behavior: Quinoline derivatives with aryl or halogen substituents (e.g., 4,6,8-triarylquinolines) exhibit tunable fluorescence and absorbance maxima (350–450 nm) . The target’s methyl and fluorine groups likely reduce π-π stacking, blue-shifting emission compared to bulkier analogs.

- Solubility: Carboxamide groups enhance water solubility relative to carboxylic acids (due to hydrogen bonding) or nonpolar trifluoromethyl derivatives .

- Thermal Stability: The 2,2,4-trimethyl substituents in the target compound may improve thermal resistance, as seen in polymerized dihydroquinoline antioxidants (e.g., RD in EPDM composites) .

Table 2: Physicochemical Properties

Biological Activity

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

- Molecular Formula : C12H16FN

- Molecular Weight : 193.26 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 100 mg/mL |

| Streptococcus agalactiae | 75 mg/mL |

This compound was found to inhibit bacterial growth effectively at these concentrations, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 7.8 |

| A549 | 6.0 |

The results suggest that the compound has promising anticancer activity and warrants further investigation into its use in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interference with Signal Transduction Pathways : It can modulate pathways related to inflammation and apoptosis.

- DNA Interaction : Some studies suggest that it might interact with DNA or RNA structures within cells leading to cytotoxic effects.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers aimed at evaluating the antibacterial efficacy of the compound against multi-drug resistant strains of E. coli. The findings indicated that the compound not only inhibited growth but also led to cell lysis at higher concentrations.

Case Study 2: Cancer Cell Apoptosis

In another study focused on breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. This highlights its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for fluorinated tetrahydroquinoline carboxamide derivatives?

- Methodology : The compound’s core structure can be synthesized via lactamization of 8-amino-7-substituted tetrahydroquinoline precursors using polyphosphoric acid (PPA) catalysis. Reduction of nitro intermediates (e.g., 8-nitro-1,4-dihydroquinoline) with agents like SnCl₂/HCl or catalytic hydrogenation is critical for introducing the amino group, which can later be functionalized into a carboxamide . Modifications at the 6-fluoro and 2,2,4-trimethyl positions require regioselective fluorination (e.g., using Selectfluor®) and alkylation under inert conditions to avoid side reactions.

Q. How is the molecular structure of this compound validated?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry and substituent positions. For example, related fluoroquinoline derivatives have been analyzed by measuring dihedral angles between the carboxamide group and the tetrahydroquinoline ring, with intermolecular hydrogen bonding patterns (e.g., O–H⋯O dimers) providing additional structural insights . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm methyl group multiplicities and fluorine coupling.

- HRMS : High-resolution mass spectrometry for molecular formula verification.

Q. What physicochemical properties are critical for solubility and formulation studies?

- Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~208.25 g/mol (estimated) | |

| LogP (lipophilicity) | Predicted ~2.5 (via ChemAxon) | |

| pKa (carboxamide) | ~8.2–8.5 (experimentally derived) |

- Methodology : Use reverse-phase HPLC with varying pH mobile phases to assess ionization-dependent solubility. Thermal stability can be tested via thermogravimetric analysis (TGA) under nitrogen .

Advanced Research Questions

Q. How can contradictory literature data on biological activity be resolved?

- Methodology : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from differences in bacterial strain selection or assay conditions. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For SAR contradictions, synthesize analogs with systematic substitutions (e.g., replacing 6-fluoro with chloro) and compare activity trends .

Q. What advanced techniques are used to study degradation pathways?

- Methodology :

- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via LC-MS to identify major products (e.g., de-fluorination or methyl group oxidation) .

- Isotope Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation in degradation byproducts.

Q. How can computational methods optimize this compound’s pharmacokinetics?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation at the 2,2,4-trimethyl groups).

- QSAR Modeling : Correlate substituent electronegativity (e.g., 6-fluoro vs. 8-carboxamide) with permeability using Caco-2 cell assays .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor nitro reduction completeness during synthesis .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using a central composite design to minimize impurities.

Data Contradiction Analysis

Q. Why do fluorinated tetrahydroquinolines exhibit variable stability in polymer matrices?

- Resolution : Evidence from polyquinoline studies suggests that steric hindrance from 2,2,4-trimethyl groups reduces oxidative degradation but increases susceptibility to photolytic cleavage. Contrasting reports may arise from testing under different light sources (UV-A vs. UV-B). Standardize stability protocols using ICH Q1B guidelines for photostability .

Methodological Recommendations

- Synthetic Reproducibility : Always use anhydrous solvents for alkylation steps to prevent hydrolysis of the carboxamide group.

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.